5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a furan-2-yl group and at position 5 with a 1-(cyclopropylsulfonyl)azetidin-3-yl moiety. The azetidine ring introduces conformational rigidity, while the cyclopropylsulfonyl group enhances metabolic stability and polarity. The furan substituent may contribute to π-π interactions in biological targets.
Properties
IUPAC Name |
5-(1-cyclopropylsulfonylazetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c16-20(17,9-3-4-9)15-6-8(7-15)12-13-11(14-19-12)10-2-1-5-18-10/h1-2,5,8-9H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQISDIKHQVFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylsulfonyl Group: This step often involves sulfonylation reactions using reagents like cyclopropylsulfonyl chloride.
Formation of the Oxadiazole Ring: This can be done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Furan Ring: This step typically involves coupling reactions, such as Suzuki or Stille coupling, using furan-2-boronic acid or similar reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener chemistry approaches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the azetidine ring.
Reduction: Reduction reactions can occur at the oxadiazole ring or the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the furan ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to furanones, while reduction of the oxadiazole ring may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's unique structure allows it to interact with various biological targets, making it a candidate for several therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole core exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. A study demonstrated that specific oxadiazole derivatives were 2 to 8 times more active than standard antibiotics like chloramphenicol .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole | S. aureus | 4 μg/mL |
| Other Oxadiazole Derivatives | E. coli | 64–256 mg/mL |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. For example, synthesized compounds demonstrated inhibition of COX-1 and COX-2 enzymes, which are crucial in inflammatory pathways. These compounds showed promising results in reducing pro-inflammatory cytokines in vitro .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
Agricultural Applications
The compound may also be explored for its potential use as a pesticide or herbicide. The incorporation of the cyclopropylsulfonyl group may enhance its efficacy against specific pests while minimizing environmental impact. Research into similar compounds has shown promising results in agricultural applications.
Material Science Applications
In addition to biological applications, this compound can serve as a building block for synthesizing other valuable materials. Its unique chemical structure allows for modifications that can lead to the development of new polymers or materials with specific properties .
Case Studies
Several case studies have documented the synthesis and application of oxadiazole derivatives:
- Synthesis and Biological Evaluation : A study synthesized various oxadiazole derivatives and evaluated their antimicrobial activity against multiple pathogens. The results indicated that certain modifications significantly enhanced their antibacterial properties .
- Pharmacological Activity : Research focused on the pharmacological profiles of oxadiazole derivatives revealed their potential as analgesics and anticonvulsants. Specific compounds were tested in animal models showing significant activity compared to standard treatments .
Mechanism of Action
The mechanism of action of 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Cores
Compound 1a/1b ()
- Structure : 5-[2-(pyrrolidin-3-yl)oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole.
- Key Differences : Replaces azetidine with a pyrrolidine ring and substitutes furan with 4-pyridyl .
- Implications: The pyridyl group may enhance hydrogen bonding vs. furan’s π-π interactions.
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole ()
- Structure : Shares the azetidine moiety but lacks sulfonyl and furan groups.
- Key Differences : Substituents at position 3 (isopropyl vs. furan ) and position 5 (unmodified azetidine vs. cyclopropylsulfonyl-azetidine ).
- Implications :
Analogues with Alternative Heterocyclic Cores
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ()
- Structure : Replaces 1,2,4-oxadiazole with a pyrazole core.
- Key Differences :
- Trifluoromethylphenyl enhances metabolic stability and electron-withdrawing effects.
- Pyrazole’s nitrogen positioning alters hydrogen-bonding capacity.
1,3,4-Oxadiazole Sulfonamides ()
- Structure : 1,3,4-oxadiazole core with cyclohexyl and benzenesulfonyl groups.
- Key Differences :
- Regioisomeric oxadiazole core impacts electronic distribution.
- Cyclohexyl substituents increase hydrophobicity vs. azetidine’s compactness.
- Implications :
Pharmacological and Physicochemical Properties
Biological Activity
5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
The molecular formula of this compound is with a molecular weight of 295.32 g/mol. The compound features a cyclopropylsulfonyl group and a furan ring, which may enhance its biological activity through various mechanisms.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported IC50 values for related compounds in the range of 0.12–2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines .
In particular, one derivative demonstrated an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen (10.38 µM). Mechanistic studies revealed that these compounds can activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. A derivative was noted for its ability to inhibit Methicillin-resistant Staphylococcus aureus (MRSA), restoring the activity of oxacillin in resistant strains . This suggests that oxadiazole derivatives might be effective in treating resistant bacterial infections.
The biological activity of this compound is hypothesized to involve interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or bacterial growth.
- Receptor Modulation : It may modulate receptor signaling pathways that are crucial for cell survival and proliferation.
- DNA/RNA Interference : The structure could interfere with nucleic acid synthesis, affecting cell replication.
Comparative Analysis
To better understand the potential of this compound relative to similar structures, a comparative analysis is presented below:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Tamoxifen | Tamoxifen | 10.38 | Anticancer |
| 5a | 5a | 15.63 | Anticancer |
| MRSA Inhibitor | MRSA Inhibitor | N/A | Antimicrobial |
Case Studies
Several case studies have highlighted the promising biological activities of oxadiazole derivatives:
- Case Study on Anticancer Activity : A study evaluated several oxadiazole derivatives for their cytotoxic effects on MCF-7 cells, revealing significant apoptosis induction at low micromolar concentrations.
- Case Study on Antimicrobial Resistance : Another study focused on the efficacy of oxadiazole derivatives against MRSA strains, demonstrating their ability to restore antibiotic effectiveness and reduce bacterial load in vitro.
Q & A
What are the established synthetic routes for 5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yield?
Basic Research Focus:
The synthesis typically involves coupling cyclopropylsulfonyl-azetidine intermediates with furan-substituted oxadiazole precursors. Key steps include:
- Cyclization : Use of amidoximes (e.g., furan-2-carboxyimidamide) with activated carbonyl derivatives under basic conditions (e.g., Cs₂CO₃ or NaH) to form the 1,2,4-oxadiazole core .
- Purification : Flash column chromatography (SiO₂, hexane/ethyl acetate gradients) or HPLC for isolation, achieving yields >50% .
Optimization Strategies : - Catalyst Screening : Iridium-based catalysts enhance enantioselectivity in azetidine functionalization (e.g., 97% ee achieved via SFC analysis) .
- Solvent Selection : Polar aprotic solvents like DME or DMSO improve reaction rates .
How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate stereochemical outcomes?
Advanced Research Focus:
Enantioselective synthesis requires chiral catalysts (e.g., Ir complexes) and precise control of reaction parameters:
- Stereochemical Analysis : Supercritical Fluid Chromatography (SFC) is critical for determining enantiomeric excess (e.g., 97% ee reported in similar oxadiazole derivatives) .
- Complementary Techniques :
What methodologies are recommended for structural characterization and purity assessment?
Basic Research Focus:
Standard protocols include:
- Multinuclear NMR : , , and NMR to confirm substituent integration and chemical environment .
- HRMS : Validates molecular formula (e.g., [M+H] ions with <2 ppm error) .
- FTIR : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm) .
Advanced Considerations : - Dynamic NMR : Detects conformational flexibility in azetidine rings .
- HPLC-PDA/MS : Quantifies purity (>98%) and detects trace impurities .
How does the furan-2-yl moiety influence reactivity and derivatization potential?
Advanced Research Focus:
The furan ring introduces both electronic and steric effects:
- Electronic Effects : Electron-rich furan enhances electrophilic substitution at the oxadiazole C5 position .
- Derivatization Pathways :
What preclinical models and methodologies assess acute toxicity for this compound?
Basic Research Focus:
Adapted from triazole toxicity studies:
- In Vivo Models : Intraperitoneal injection in rodents (160–250 g) with LD₅₀ determination via probit analysis .
- Dose Escalation : Start at 10 mg/kg, monitor mortality, and histopathological changes over 14 days .
Advanced Considerations : - Structure-Toxicity Relationships : Alkyl chain length on sulfur atoms correlates with toxicity (e.g., heptyl groups increase lethality) .
How can computational tools predict biological activity or binding affinity?
Advanced Research Focus:
- Molecular Docking : Target α7 nicotinic receptors using homology models (e.g., PDB: 7KOO) .
- QSAR Modeling : Correlate logP, polar surface area, and H-bond donors with pharmacokinetic profiles .
What challenges arise in scaling synthesis from milligram to gram quantities?
Advanced Research Focus:
- Purification Bottlenecks : Replace flash chromatography with continuous flow HPLC for higher throughput .
- Thermal Stability : Monitor exothermic reactions during cyclization to prevent decomposition .
How do structural modifications at the azetidin-3-yl group alter physicochemical properties?
Advanced Research Focus:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
